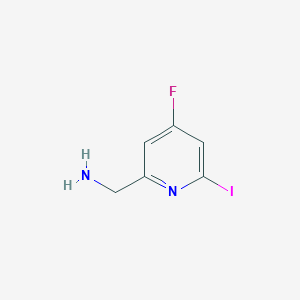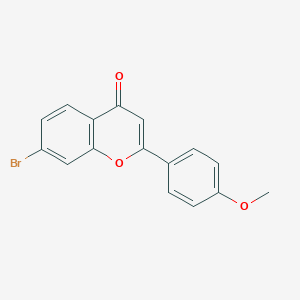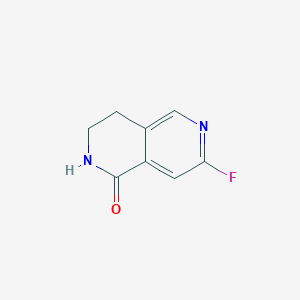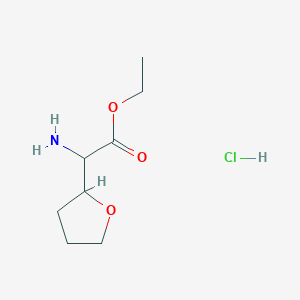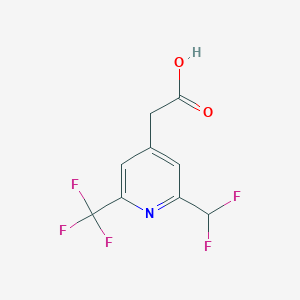
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound with the molecular formula C8H6F5NO2 It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring, along with an acetic acid moiety
Métodos De Preparación
The synthesis of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorinated Groups: The difluoromethyl and trifluoromethyl groups are introduced through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Acetic Acid Moiety Addition: The acetic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. The presence of fluorinated groups can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid include:
2-(Trifluoromethyl)pyridine-4-acetic acid: This compound lacks the difluoromethyl group but shares the trifluoromethyl and acetic acid moieties.
5-(Difluoromethyl)-2-methyl-3-(trifluoromethyl)pyridine-4-acetic acid: This compound has a similar structure but includes a methyl group in addition to the difluoromethyl and trifluoromethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6F5NO2 |
|---|---|
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
2-[2-(difluoromethyl)-6-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C9H6F5NO2/c10-8(11)5-1-4(3-7(16)17)2-6(15-5)9(12,13)14/h1-2,8H,3H2,(H,16,17) |
Clave InChI |
JOYYTQJMKLDZAY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)F)C(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


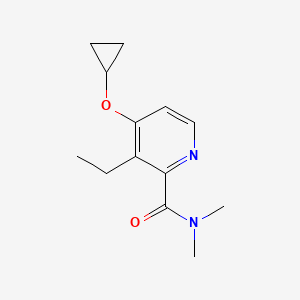
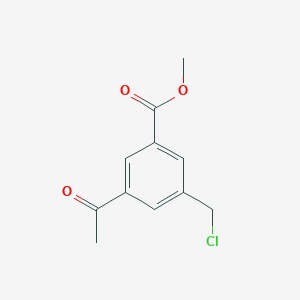
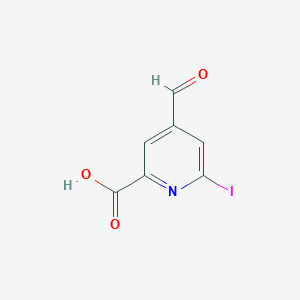
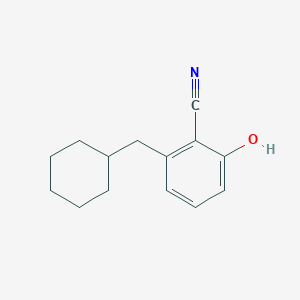
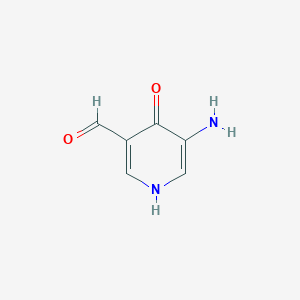
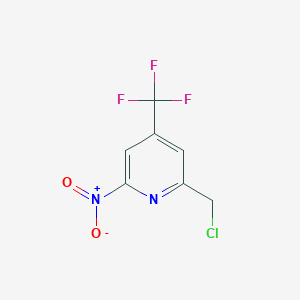
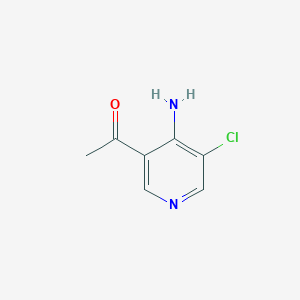
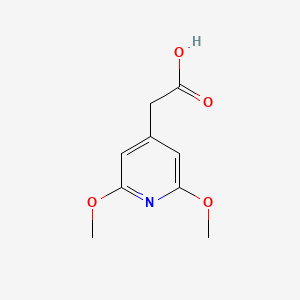
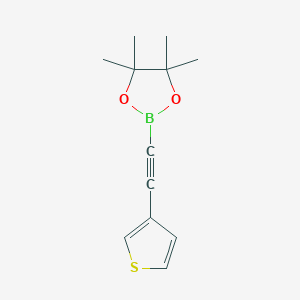
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B14849525.png)
